molecular formula C15H24N4OS B5373183 1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5373183
M. Wt: 308.4 g/mol
InChI Key: LETQUNLEZKZIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, commonly known as ITD-1, is a small molecule inhibitor that has gained significant attention in the field of scientific research. ITD-1 has been shown to target a specific protein, which plays a critical role in various cellular processes.

Mechanism of Action

ITD-1 targets a specific protein, known as casein kinase 1 delta (CK1δ). CK1δ is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, cell cycle progression, and DNA damage repair. ITD-1 binds to the ATP-binding pocket of CK1δ, inhibiting its activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
ITD-1 has been shown to have various biochemical and physiological effects. In cancer cells, ITD-1 has been shown to inhibit cell proliferation and induce cell death. In addition, ITD-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In the context of neurodegenerative diseases, ITD-1 has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

ITD-1 has several advantages for lab experiments. It is a small molecule inhibitor, which allows for easy delivery and penetration into cells. In addition, it has been shown to have high specificity for CK1δ, reducing off-target effects. However, ITD-1 also has limitations. It has a relatively short half-life, which may limit its efficacy in vivo. In addition, it may have limited efficacy in certain cancer types or disease contexts.

Future Directions

There are several future directions for ITD-1 research. One area of interest is the development of more potent and selective CK1δ inhibitors. In addition, there is interest in studying the efficacy of ITD-1 in combination with other therapies, such as immunotherapy or targeted therapy. Further studies are also needed to understand the potential side effects and toxicity of ITD-1 in vivo. Finally, there is interest in studying the role of CK1δ in other cellular processes and disease contexts, which may lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of ITD-1 involves a series of chemical reactions, starting with the reaction of 4-isopropyl-1,2,3-thiadiazol-5-amine with piperidin-4-ylmethanol. The resulting compound is then reacted with pyrrolidin-2-one to obtain ITD-1. The synthesis method has been optimized to yield high purity and high yield of ITD-1.

Scientific Research Applications

ITD-1 has been used in various scientific research studies, particularly in the field of cancer research. The protein targeted by ITD-1 has been shown to play a critical role in cancer cell proliferation and survival. ITD-1 has been shown to inhibit this protein, leading to decreased cancer cell growth and increased cancer cell death. ITD-1 has also been studied in the context of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[1-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-11(2)15-13(21-17-16-15)10-18-8-5-12(6-9-18)19-7-3-4-14(19)20/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETQUNLEZKZIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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